molecular formula C30H40O10 B1247238 Penisimplicin A

Penisimplicin A

Cat. No. B1247238
M. Wt: 560.6 g/mol
InChI Key: LIFWJOZSNQRGRS-IEKIUVEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penisimplicin A is a natural product found in Penicillium simplicissimum with data available.

Scientific Research Applications

Isolation and Structure of Penisimplicin A

Penisimplicin A, along with its variant penisimplicin B, are meroterpenoids isolated from Penicillium simplicissimum. These compounds are notable as rare examples of D-ring seco-meroterpenoids. Their structures were determined through spectroscopic and chemical analysis. Interestingly, neither penisimplicin A nor B exhibited antifungal activities in the studied context (Komai et al., 2005).

Potential Applications in Tissue Engineering and Gene Therapy

While not directly related to penisimplicin A, advances in tissue engineering and gene therapy are being explored as potential treatments for penile deformations and erectile dysfunction. These experimental efforts are at the forefront of regenerative medicine and aim to reconstruct penile tissue or address erectile dysfunction through innovative methodologies (Schultheiss, 2006).

Exploration of Herbal Formulas for Erectile Function

Research has also been conducted on the effects of various herbal formulations on penile erection and corpus cavernosum in animal models. Although not directly mentioning penisimplicin A, these studies contribute to the broader understanding of compounds and formulations that could potentially influence penile health and function (Sohn et al., 2008).

properties

Product Name

Penisimplicin A

Molecular Formula

C30H40O10

Molecular Weight

560.6 g/mol

IUPAC Name

methyl (2R,4aS,4bR,5R,6R,6aR,10aR,10bR,12aR)-5,6-diacetyloxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,8-trioxo-4a,5,6,6a,9,10,10b,11-octahydronaphtho[1,2-h]isochromene-2-carboxylate

InChI

InChI=1S/C30H40O10/c1-14-13-17-27(6)12-11-18(33)26(4,5)20(27)19(38-15(2)31)22(39-16(3)32)29(17,8)21-23(34)40-30(9,25(36)37-10)24(35)28(14,21)7/h17,19-22H,1,11-13H2,2-10H3/t17-,19-,20+,21-,22+,27-,28+,29-,30-/m1/s1

InChI Key

LIFWJOZSNQRGRS-IEKIUVEISA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@](CCC(=O)C2(C)C)([C@H]3CC(=C)[C@]4([C@H]([C@@]3([C@H]1OC(=O)C)C)C(=O)O[C@@](C4=O)(C)C(=O)OC)C)C

Canonical SMILES

CC(=O)OC1C2C(C(=O)CCC2(C3CC(=C)C4(C(C3(C1OC(=O)C)C)C(=O)OC(C4=O)(C)C(=O)OC)C)C)(C)C

synonyms

penisimplicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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